![molecular formula C16H18O8 B1217884 5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol CAS No. 154675-18-0](/img/structure/B1217884.png)
5-(Methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol
Overview
Description
5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol is a tannin.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Reactions
Research by Okuyama et al. (1990) explored the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, leading to the formation of compounds like S-phenyl benzenethiosulfinate. This work contributes to understanding the chemical behavior of methoxymethyl compounds under acid-catalyzed conditions (Okuyama, Toyoda, & Fueno, 1990).
Synthetic Applications
Akbaba et al. (2010) reported the total synthesis of biologically active compounds using methoxymethyl-substituted aryl methyl ethers. This synthesis pathway can be relevant for developing new compounds with potential biological applications (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).
Material Science and Polymer Research
Development of Protective Groups
Research by Yoshifuji et al. (1993) on the utilization of methoxymethyl phenyl compounds for stabilizing low-coordinate phosphorus compounds illustrates the potential of these substances in developing new materials with unique properties (Yoshifuji, Kamijo, & Toyota, 1993).
Polymer Synthesis
Demir and Ozkaya (2016) synthesized a poly(phenoxy-imine)-type polymer using a trihydroxy substituted monomer, demonstrating the role of methoxymethyl phenyl compounds in the advancement of polymer technology and its application in electronic materials (Demir & Ozkaya, 2016).
Biochemical and Pharmaceutical Research
- Antioxidant Properties: Çetinkaya et al. (2012) explored the synthesis and antioxidant properties of derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, showcasing the potential of methoxymethyl phenyl compounds in the development of new antioxidant agents (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Environmental and Renewable Energy Research
- Biomass Conversion: Pacheco et al. (2015) investigated the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions for the production of biobased terephthalic acid precursors. This research highlights the role of methoxymethyl phenyl compounds in the context of renewable energy and biomass conversion (Pacheco, Labinger, Sessions, & Davis, 2015).
properties
IUPAC Name |
5-(methoxymethyl)-4-[2,3,4-trihydroxy-6-(methoxymethyl)phenyl]benzene-1,2,3-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-23-5-7-3-9(17)13(19)15(21)11(7)12-8(6-24-2)4-10(18)14(20)16(12)22/h3-4,17-22H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCAMAQXZIVRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C(=C1C2=C(C(=C(C=C2COC)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935042 | |
Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hbdde | |
CAS RN |
154675-18-0 | |
Record name | Hhbpdde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154675180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6'-Bis(methoxymethyl)[1,1'-biphenyl]-2,2',3,3',4,4'-hexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20935042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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